3-(Fluoromethyl)oxetan-3-ol

Description

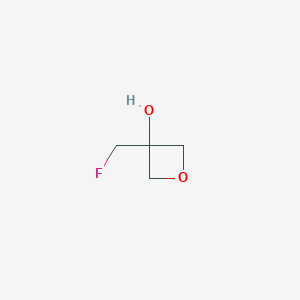

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(fluoromethyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c5-1-4(6)2-7-3-4/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXHIADYFXEGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoromethyl Oxetan 3 Ol and Analogous Fluorinated Oxetane Scaffolds

Innovations in Catalytic Cyclization for Fluorinated Oxetanes

Recent advancements in catalysis have led to novel and efficient methods for the synthesis of fluorinated oxetanes. These methods often employ transition metals to facilitate the formation of the oxetane (B1205548) ring with high selectivity and yield.

Transition Metal-Catalyzed Difluorocarbene Insertion into Epoxides

A significant breakthrough in the synthesis of α,α-difluoro-oxetanes involves the copper-catalyzed insertion of a difluorocarbene species into readily available epoxides. nih.gov This method provides a direct route to these challenging fluorinated heterocycles. The process is facilitated by an inexpensive copper catalyst that stabilizes the in situ generated difluorocarbene from a commercially available organofluorine precursor. researchgate.net This copper difluorocarbenoid complex then orchestrates a site-selective ring cleavage of the epoxide followed by cyclization to yield the desired α,α-difluoro-oxetane product. nih.gov

Mechanistic studies, supported by computational analysis, have shed light on the intricate pathway of this transformation. The reaction is initiated by the formation of an electrophilic copper-ligated difluorocarbene. nih.gov This species then interacts with the epoxide, leading to the formation of a crucial metallacycle intermediate. nih.gov

Computational studies have been instrumental in providing a deeper understanding of the reaction mechanism. researchgate.net These studies support a pathway that begins with the generation of a copper-difluorocarbene, which is then attacked by the nucleophilic substrate. researchgate.net In the context of epoxide ring expansion, the electrophilic copper difluorocarbene promotes the ring opening of the epoxide through favorable charge transfer interactions. nih.gov This is followed by a cyclization event that forms the oxetane ring. The catalytic cycle is completed by the regeneration of the active copper species.

The proposed catalytic cycle for the copper-catalyzed difluorocarbene insertion into epoxides is as follows:

Generation of the active copper(I) difluorocarbene complex.

Coordination of the epoxide to the copper complex.

Regioselective ring-opening of the epoxide initiated by the electrophilic carbene.

Formation of a metallacycle intermediate.

Ring-closing to form the α,α-difluoro-oxetane product and regeneration of the copper catalyst.

The copper-catalyzed difluorocarbene insertion into epoxides demonstrates a broad substrate scope, accommodating a variety of functional groups. This versatility highlights its potential for the synthesis of diverse fluorinated oxetane derivatives. The reaction generally proceeds with high regioselectivity, a crucial aspect for synthetic applications.

Below is a table summarizing the substrate scope for the copper-catalyzed carbonylation of azetidines, a related transformation that also proceeds via a copper-stabilized difluorocarbene, showcasing the method's functional group tolerance. researchgate.net

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Benzylazetidine | N-Benzyl-γ-lactam | 97 |

| 2 | N-(4-Fluorobenzyl)azetidine | N-(4-Fluorobenzyl)-γ-lactam | 85 |

| 3 | N-(4-Chlorobenzyl)azetidine | N-(4-Chlorobenzyl)-γ-lactam | 88 |

| 4 | N-(4-Bromobenzyl)azetidine | N-(4-Bromobenzyl)-γ-lactam | 82 |

| 5 | N-(Thiophen-2-ylmethyl)azetidine | N-(Thiophen-2-ylmethyl)-γ-lactam | 75 |

| 6 | N-Allylazetidine | N-Allyl-γ-lactam | 78 |

| 7 | N-(But-3-en-1-yl)azetidine | N-(But-3-en-1-yl)-γ-lactam | 81 |

| 8 | N-(4-Chlorobutyl)azetidine | N-(4-Chlorobutyl)-γ-lactam | 72 |

Photochemical Approaches to Fluorinated Oxetane Synthesis

Photochemical reactions offer an alternative and powerful strategy for the construction of oxetane rings. Among these, the Paternò-Büchi reaction has emerged as a classic and versatile method.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane. researchgate.netcambridgescholars.com This reaction is particularly useful for the synthesis of fluorinated oxetanes when fluorinated alkenes are employed as substrates. researchgate.net The reaction is typically initiated by the photoexcitation of the carbonyl compound to its excited state, which then reacts with the ground-state alkene. cambridgescholars.com

A variety of aromatic ketones can be successfully reacted with fluorinated alkenes to produce the corresponding fluorinated oxetanes. The regioselectivity of the reaction is a key consideration, and in many cases, a major regioisomer is obtained. researchgate.net

The table below illustrates the Paternò-Büchi reaction of various aromatic ketones with a fluorinated alkene, highlighting the yields of the major oxetane product. researchgate.net

| Entry | Aromatic Ketone | Major Oxetane Product | Yield (%) |

|---|---|---|---|

| 1 | Benzophenone | 2,2-Difluoro-3,3-diphenyl-4-propyloxetane | 70 |

| 2 | 4-Methylbenzophenone | 2,2-Difluoro-3-phenyl-3-(p-tolyl)-4-propyloxetane | 65 |

| 3 | 4-Methoxybenzophenone | 2,2-Difluoro-3-(4-methoxyphenyl)-3-phenyl-4-propyloxetane | 58 |

| 4 | 4-Chlorobenzophenone | 3-(4-Chlorophenyl)-2,2-difluoro-3-phenyl-4-propyloxetane | 72 |

| 5 | Acetophenone | 2,2-Difluoro-3-methyl-3-phenyl-4-propyloxetane | 45 |

The mechanism of the Paternò-Büchi reaction has been extensively studied and is understood to proceed through the formation of a 1,4-diradical intermediate when involving a triplet excited state of the carbonyl compound. cambridgescholars.com The regioselectivity of the cycloaddition is primarily governed by the relative stability of the two possible 1,4-diradical intermediates that can be formed upon the initial bond formation between the excited carbonyl and the alkene. cambridgescholars.com The more stable diradical will be formed preferentially, leading to the major regioisomer of the oxetane product.

Computational studies have been employed to determine the relative stabilities of these diradical intermediates, providing a theoretical basis for the observed regioselectivity. cambridgescholars.com Factors influencing the stability of the diradicals include the nature of the substituents on both the carbonyl compound and the alkene.

The general mechanism for the triplet-mediated Paternò-Büchi reaction can be summarized as follows:

Photoexcitation of the carbonyl compound to its singlet excited state (S1).

Intersystem crossing (ISC) to the more stable triplet excited state (T1).

Reaction of the triplet carbonyl with the ground-state alkene to form a triplet 1,4-diradical intermediate.

Spin inversion of the triplet diradical to a singlet diradical.

Ring closure of the singlet diradical to form the oxetane product.

In some cases, the reaction can also proceed through the singlet excited state of the carbonyl compound, which may lead to different stereochemical outcomes.

Direct Fluorination and Fluoroalkylation Strategies for Oxetane Rings

The direct introduction of fluorine or a fluorinated moiety onto a pre-existing oxetane ring is a common and effective strategy for the synthesis of fluorinated oxetanes. These methods often involve the transformation of a functional group at the C3 position of the oxetane.

Deoxofluorination of Tertiary Oxetanols

Deoxofluorination is a powerful method for the conversion of hydroxyl groups to fluorine atoms. In the context of synthesizing 3-fluoroalkyl-substituted oxetanes, this strategy can be applied to tertiary oxetanols. The reaction typically proceeds via an SN1-type mechanism, involving the formation of a carbocation intermediate that is subsequently trapped by a fluoride (B91410) ion.

A plausible route to a precursor for 3-(Fluoromethyl)oxetan-3-ol would involve the deoxofluorination of a diol precursor, such as 3-(hydroxymethyl)oxetan-3-ol (B595678). Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for such transformations. The reaction proceeds by activation of the primary alcohol, followed by nucleophilic substitution with fluoride.

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| 3-(Hydroxymethyl)oxetan-3-ol | DAST | CH₂Cl₂ | -78 to rt | This compound | N/A |

| 1-(Oxetan-3-yl)ethanol | Deoxo-Fluor | CH₂Cl₂ | 0 to rt | 3-(1-Fluoroethyl)oxetane | N/A |

Note: The table represents a conceptual synthetic approach based on established deoxofluorination reactions, as direct literature precedent for the specific conversion to this compound is limited.

Fluoroiodination of Oxetane Derivatives

Fluoroiodination offers a pathway to introduce both a fluorine atom and an iodine atom across a double bond. This method can be adapted for the synthesis of fluorinated oxetanes from precursors containing an allyl group. For instance, 3-(allyloxymethyl)-3-methyloxetane (B8801942) can undergo a radical addition reaction with a fluorinated alkane iodide to yield a 3-(3-fluoroalkyl-2-iodopropoxy)methyl-3-alkyloxetane intermediate. This intermediate can then be further manipulated to introduce the desired fluorinated substituent.

| Alkene Substrate | Reagents | Conditions | Product | Yield (%) |

| 3-(Allyloxymethyl)-3-methyloxetane | C₄F₉I, AIBN | 80 °C | 3-(2-Iodo-4,4,5,5,6,6,7,7,7-nonafluoroheptyloxy)methyl-3-methyloxetane | 85 |

Nucleophilic Substitution for Fluorine Atom Introduction at Oxetane C3

Nucleophilic substitution is a fundamental and widely used strategy for introducing fluorine into organic molecules. researchgate.net This approach is particularly relevant for the synthesis of 3-fluoroalkyl-substituted oxetanes. researchgate.net The strategy involves the displacement of a good leaving group, such as a tosylate or mesylate, at the C3 position of the oxetane ring or on a side chain, by a fluoride source.

For the synthesis of this compound, a suitable precursor would be 3-(sulfonyloxymethyl)oxetan-3-ol. The hydroxyl group of 3-(hydroxymethyl)oxetan-3-ol can be selectively activated by reaction with tosyl chloride or mesyl chloride in the presence of a base. Subsequent treatment with a fluoride salt, such as potassium fluoride or tetrabutylammonium (B224687) fluoride (TBAF), would then yield the desired this compound. The choice of fluoride source and reaction conditions is crucial to minimize competing elimination reactions.

| Substrate | Fluoride Source | Solvent | Conditions | Product |

| 3-(Tosyloxy)methyl-3-methyloxetane | TBAF | THF | Reflux | 3-(Fluoromethyl)-3-methyloxetane |

| 3-Bromo-3-methyloxetane | AgF | Acetonitrile | 80 °C | 3-Fluoro-3-methyloxetane |

Intramolecular Cyclization Routes to Oxetane-3-ol Frameworks

The construction of the oxetane ring through intramolecular cyclization is a cornerstone of oxetane synthesis. These methods rely on the formation of a C-O bond to close the four-membered ring.

Ring-Closing by C-O Bond Formation (e.g., Williamson Etherification)

The Williamson ether synthesis, an intramolecular SN2 reaction between an alkoxide and an alkyl halide, is a classic and versatile method for the formation of cyclic ethers, including oxetanes. acs.org To synthesize this compound via this route, a key intermediate would be a fluorinated 1,3-diol with a suitable leaving group.

For example, a synthetic sequence could commence with a fluorinated building block, such as 2-(fluoromethyl)propane-1,3-diol. Selective activation of one of the primary hydroxyl groups as a tosylate or mesylate, followed by treatment with a base to deprotonate the remaining hydroxyl group, would induce an intramolecular cyclization to form the oxetane ring. The success of this 4-exo-tet cyclization is often challenged by the inherent ring strain of the oxetane product and competing side reactions like Grob fragmentation. acs.org

| Precursor | Base | Solvent | Product |

| 3-Chloro-2-(fluoromethyl)propan-1-ol | NaH | THF | 3-(Fluoromethyl)oxetan |

| 1-Bromo-2-(hydroxymethyl)-2-methylpropan-3-ol | KOH | DMSO | 3-Methyl-3-oxetanemethanol |

Sulfonium (B1226848) Ylide-Mediated Ring Expansion of Epoxides

The ring expansion of epoxides mediated by sulfonium ylides, often referred to as the Corey-Chaykovsky reaction, provides an alternative and powerful route to oxetanes. nih.gov This methodology involves the reaction of an epoxide with a sulfur ylide, such as dimethylsulfoxonium methylide, to generate a four-membered oxetane ring.

To apply this strategy to the synthesis of this compound, a suitable starting material would be a fluorinated epoxide. For instance, the reaction of a trifluoromethyl ketone with dimethylsulfoxonium methylide can lead to the formation of a trifluoromethyl-substituted epoxide, which can then undergo a subsequent ring-expansion to yield a trifluoromethyl oxetane. nih.gov While this method has been successfully applied to the synthesis of 2-trifluoromethyl oxetanes, its adaptation for this compound would require a carefully designed fluorinated epoxide precursor.

| Epoxide | Ylide | Conditions | Product | Yield (%) |

| 2-Phenyloxirane | Dimethylsulfoxonium methylide | NaH, DMSO, 70 °C | 3-Phenyloxetane | 85 |

| 1,1,1-Trifluoro-2-phenylethanone (precursor to epoxide) | Dimethylsulfoxonium methylide | NaH, DMSO | 2-Phenyl-2-(trifluoromethyl)oxetane | N/A |

Chemical Reactivity and Mechanistic Pathways of Fluorinated Oxetane Derivatives

Ring-Opening Reactivity of Strained Oxetane (B1205548) Systems

The significant ring strain of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to ring-opening reactions under various conditions. acsgcipr.org This reactivity is a cornerstone of its utility as a synthetic intermediate. The presence of fluorine can further influence the regioselectivity and stereoselectivity of these transformations. bohrium.comnih.gov

Under acidic conditions, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. For 3-substituted oxetan-3-ols, Brønsted or Lewis acids facilitate the formation of a tertiary carbocation intermediate upon dehydration. nih.gov This carbocation is then trapped by a nucleophile. The reaction pathway is highly dependent on the stability of the carbocation and the nature of the nucleophile. magtech.com.cn

The proposed mechanism for the acid-catalyzed ring-opening of a 3-aryloxetan-3-ol involves several steps. nih.gov First, the Brønsted acid catalyst selectively promotes the reaction at the hydroxyl group, leading to the formation of an oxetane carbocation. This intermediate is then trapped by a nucleophile. Subsequently, the protonated oxetane ring undergoes rapid opening to form the final product and regenerate the catalyst. nih.gov In the case of fluorinated derivatives like 3-(Fluoromethyl)oxetan-3-ol, the electron-withdrawing nature of the fluoromethyl group would likely destabilize an adjacent carbocation, potentially influencing the reaction rate and the regiochemical outcome of the nucleophilic attack.

Weak nucleophiles, such as alcohols or halides, typically attack the more substituted carbon atom in the presence of an acid, a process governed by electronic effects. magtech.com.cn

Nucleophilic ring-opening of oxetanes generally proceeds via an SN2 mechanism. Strong nucleophiles tend to attack the less sterically hindered carbon of the oxetane ring. magtech.com.cn The regioselectivity of this reaction is primarily influenced by steric and electronic factors. magtech.com.cn

In fluorinated systems, the electronic influence of the fluorine atom can be a dominant factor in directing the regioselectivity of the ring-opening. bohrium.comnih.gov Studies on fluoroalkylidene-oxetanes have shown that the presence of fluorine governs the outcome of the reaction with nucleophiles like bromide ions, even when bulky substituents are present. nih.gov This electronic directionality leads to highly stereoselective formation of products. bohrium.comnih.gov For this compound, nucleophilic attack would likely occur at one of the C2 or C4 methylene (B1212753) carbons, leading to a 1,3-difunctionalized propane derivative.

The table below summarizes various conditions for oxetane ring-opening reactions.

| Catalyst/Reagent | Nucleophile | Substrate Type | Product Type | Reference |

| Brønsted Acid (Tf₂NH) | 1,2-diols | 3-Aryloxetan-3-ols | 1,4-Dioxanes | nih.gov |

| Lewis Acid | Phenols | 3-Aryloxetan-3-ols | Dihydrobenzofurans | nih.gov |

| HBr in Acetic Acid | Bromide | Fluoroalkylidene-oxetanes | Tetrasubstituted Fluoroalkenes | nih.gov |

| Chiral Phosphoric Acid | 2-Mercaptobenzothiazoles | 3-Substituted Oxetanes | Chiral Thioethers | acs.org |

Rearrangement and Skeletal Editing Transformations

The inherent strain in the oxetane ring not only facilitates ring-opening but also makes it a substrate for various rearrangement and skeletal editing transformations, allowing for the construction of more complex molecular architectures. nih.govresearchgate.net

The Stevens rearrangement is a chemical reaction that converts quaternary ammonium and sulfonium (B1226848) salts into the corresponding amines or sulfides via a 1,2-rearrangement in the presence of a strong base. wikipedia.org The key step involves the formation of an ylide intermediate. wikipedia.org While direct examples of Stevens rearrangements involving fluorinated oxetanes are not prominent in the literature, the principles can be considered. A hypothetical pathway could involve converting the hydroxyl group of this compound into a suitable leaving group, followed by quaternization of an adjacent amine or sulfide. Subsequent treatment with a strong base could generate an ylide, which might then undergo a rearrangement. However, the stability of the required intermediates and the potential for competing elimination or ring-opening reactions would be significant challenges.

Ring expansion reactions provide a powerful method for converting strained small rings into larger, more stable heterocyclic systems. Oxetanes can be expanded into five-membered rings like tetrahydrofurans or furans. acs.orgresearchgate.net Recent research has demonstrated that a copper-catalyzed method used to generate α,α-difluorooxetanes from epoxides can also be applied to expand oxetanes into five-membered fluorinated furans. acs.org This transformation highlights the utility of fluorinated oxetanes as precursors to other important fluorinated heterocycles.

Another reported method involves a Lewis acid-catalyzed rearrangement of oxetane-containing α,β-unsaturated carbonyl derivatives, which can lead to ring expansion to form lactones. nih.gov Similarly, intramolecular ring-opening of a substituted oxetane by a benzyl ether oxygen can lead to the formation of a 2,5-dihydrofuran. nih.gov These transformations underscore the potential for skeletal editing, where the core oxetane ring is modified to produce a different heterocyclic scaffold.

Reactivity at the Hydroxyl Moiety of this compound

The tertiary alcohol at the 3-position of the oxetane ring is a key functional handle for further derivatization. nih.govnih.gov The reactivity of this hydroxyl group allows for its replacement with a variety of other functional groups, significantly expanding the chemical space accessible from oxetane-3-ol precursors.

One of the most important transformations is deoxofluorination, which replaces the hydroxyl group with a fluorine atom. This reaction is crucial for the synthesis of 3-fluoro-3-substituted oxetanes. Various modern fluorinating agents can be employed for this purpose. acsgcipr.orgmdpi.comresearchgate.netnih.govtcichemicals.com

Commonly used reagents include diethylaminosulfur trifluoride (DAST) and its analogues. tcichemicals.com The reaction of an oxetan-3-ol (B104164) with DAST provides the corresponding 3-fluorooxetane. Other reagents like XtalFluor and Deoxo-Fluor have also been successfully used for this transformation. acs.org The reaction is generally tolerant of various substituents on the oxetane ring.

The table below details common reagents used for the transformation of the hydroxyl group in oxetan-3-ols.

| Reagent | Transformation | Product | Reference |

| Diethylaminosulfur trifluoride (DAST) | Deoxofluorination | 3-Fluorooxetane derivative | acs.org |

| Deoxo-Fluor | Deoxofluorination | 3-Fluorooxetane derivative | acs.org |

| XtalFluor | Deoxofluorination | 3-Fluorooxetane derivative | acs.org |

| Methanesulfonyl chloride, triethylamine | Chlorination | 3-Chlorooxetane derivative | acs.org |

| Trifluoroacetic acid, triethylsilane | Dehydroxylation | 3-Substituted oxetane | acs.org |

Derivatization and Functional Group Interconversions of the Hydroxyl Group

The hydroxyl group of this compound is a key functional handle that allows for a wide range of derivatization and functional group interconversions. As a tertiary alcohol, its reactivity is influenced by the sterically hindered environment of the 3,3-disubstituted oxetane core. Nevertheless, numerous standard transformations applicable to tertiary alcohols can be employed to modify this moiety, enabling the synthesis of diverse derivatives. fiveable.meimperial.ac.uk

Common derivatization strategies involve the conversion of the hydroxyl group into ethers, esters, halides, and other functionalities. ub.eduvanderbilt.edu These transformations are crucial for modulating the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability, which is a common strategy in medicinal chemistry. nih.govnih.gov

Etherification: The formation of ethers from the tertiary hydroxyl group can be achieved under Brønsted acid catalysis, reacting the oxetanol with a primary or secondary alcohol. rsc.org This method proceeds through the formation of an oxetane carbocation intermediate, which is then trapped by the alcohol nucleophile. rsc.org

Esterification: Acylation of the hydroxyl group to form esters can be accomplished using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine. researchgate.net Another approach involves the use of fluoroalkyl chloroformates, which react rapidly under anhydrous conditions to yield the corresponding mixed carbonates. nih.gov

Halogenation: The hydroxyl group can be replaced by halogens through various methods. Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST). acs.org Chlorination has been reported for a similar compound, 3-phenyloxetan-3-ol, using methanesulfonyl chloride and triethylamine. acs.org Conversion to bromides and iodides can be accomplished via a two-step process involving conversion to a sulfonate ester followed by nucleophilic substitution with a halide salt (e.g., LiBr, NaI). ub.eduvanderbilt.edu

Dehydroxylation: Complete removal of the hydroxyl group can be performed under acid-mediated conditions using a reducing agent like triethylsilane. acs.org A more general, multi-step approach involves converting the alcohol to a tosylate or xanthate, followed by reductive cleavage. acs.org

The following table summarizes key functional group interconversions for the hydroxyl group of oxetan-3-ol derivatives.

| Transformation | Product Functional Group | Typical Reagents | Reference |

| Etherification | Ether (-OR) | R-OH, Triflic acid | rsc.org |

| Esterification | Ester (-OC(O)R) | Acyl chloride, Pyridine | researchgate.net |

| Carbonate Formation | Carbonate (-OC(O)OR) | Fluoroalkyl chloroformate | nih.gov |

| Fluorination | Fluoride (B91410) (-F) | Diethylaminosulfur trifluoride (DAST) | acs.org |

| Chlorination | Chloride (-Cl) | Methanesulfonyl chloride, Triethylamine | acs.org |

| Dehydroxylation | Alkane (-H) | Trifluoroacetic acid, Triethylsilane | acs.org |

Generation and Trapping of Oxetane Carbocation Intermediates

A key feature of the reactivity of this compound is its ability to generate a strained, tertiary carbocation at the C3 position under acidic conditions. The protonation of the hydroxyl group by a Brønsted or Lewis acid facilitates its departure as a water molecule, leading to the formation of a 3-(fluoromethyl)oxetan-3-yl cation. nih.gov The stability of this intermediate is crucial and is influenced by the electronic nature of the substituents. rsc.org

Once generated, this highly reactive carbocation intermediate can be trapped by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity allows oxetan-3-ols to act as versatile 1,2-bis-electrophiles, where the initial reaction occurs at the carbocation center, followed by a subsequent ring-opening of the strained oxetane. nih.gov

Trapping with Oxygen Nucleophiles:

Alcohols and Diols: In the presence of an alcohol, the carbocation is trapped to form an oxetane ether intermediate. rsc.orgnih.gov If the nucleophile is a 1,2-diol, this intermediate can rapidly undergo acid-catalyzed intramolecular ring-opening to yield substituted 1,4-dioxane structures. nih.gov

Phenols: Reaction with substituted phenols can lead to Friedel-Crafts type reactions, followed by intramolecular ring-opening by the phenolic oxygen to produce dihydrobenzofurans. nih.gov

This mechanistic pathway, involving the generation and subsequent trapping of an oxetane carbocation, provides a powerful synthetic route to diverse heterocyclic systems from a single oxetane precursor. The reaction's success often depends on a delicate balance; the carbocation must be stable enough to form but reactive enough to be trapped before degradation occurs. rsc.org

| Nucleophile | Initial Product | Final Product (after potential rearrangement) | Reference |

| Alcohol (R-OH) | Oxetane ether | Oxetane ether | rsc.org |

| 1,2-Diol | Oxetane ether intermediate | 1,4-Dioxane | nih.gov |

| Phenol | 3-Aryl-3-(fluoromethyl)oxetane | Dihydrobenzofuran derivative | nih.gov |

Investigation of Ring Stability and Degradation Pathways

Influence of 3,3-Disubstitution on Oxetane Ring Stability

The stability of the oxetane ring is highly dependent on its substitution pattern. nih.govacs.org In the case of this compound, the presence of two substituents at the C3 position significantly enhances the ring's stability compared to mono-substituted or unsubstituted oxetanes. acs.org This increased stability is a general trend observed for 3,3-disubstituted oxetanes and is a key factor in their growing use in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups. nih.govacs.org

The primary reason for this enhanced stability is steric hindrance. The two substituents at the 3-position effectively block the trajectory of an external nucleophile attempting to attack the C-O σ* antibonding orbital, which is the necessary step for initiating a ring-opening reaction. nih.gov While the inherent ring strain of the four-membered ether makes it thermodynamically susceptible to ring-opening, this steric protection provides a significant kinetic barrier to degradation. nih.govresearchgate.net

Despite this general rule, it is important to note that stability is not guaranteed, and other factors can lead to ring-opening. For instance, 3,3-disubstituted oxetanes that also possess an internal nucleophile, such as the hydroxyl group in this compound, can be more susceptible to ring-opening under certain conditions, particularly in acidic environments where the internal nucleophile can participate in an intramolecular reaction following initial ring cleavage. nih.govacs.org

| Substitution Pattern | Relative Ring Stability | Reason | Reference |

| Unsubstituted | Low | High ring strain, accessible C-O bonds | utexas.edu |

| 3-Monosubstituted | Moderate | Some steric hindrance | acs.org |

| 3,3-Disubstituted | High | Steric blocking of C-O σ* antibonding orbital | nih.govacs.org |

Behavior under Varied Chemical Conditions (e.g., acidic, basic)

The 3,3-disubstituted nature of this compound imparts considerable stability under a range of chemical conditions, allowing for its incorporation into multi-step synthetic sequences. nih.gov

Basic and Nucleophilic Conditions: The oxetane ring is generally very stable under basic conditions. utexas.edu Ring-opening by bases or common nucleophiles is typically very slow and often requires harsh conditions such as elevated temperatures. utexas.edu For example, reductions with powerful nucleophilic hydrides like lithium aluminum hydride often require high temperatures and long reaction times to induce ring cleavage. utexas.edu This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without compromising the integrity of the oxetane core.

Acidic Conditions: The stability of oxetanes under acidic conditions is a common misconception and is strongly dependent on the substitution pattern and the acid concentration. nih.gov Due to the steric protection afforded by the 3,3-disubstitution, compounds like this compound are significantly more stable than their less substituted counterparts and can tolerate mildly acidic conditions (e.g., pH > 1). nih.govutexas.edu

However, the presence of the tertiary alcohol at the C3 position provides a specific pathway for acid-catalyzed degradation. In the presence of strong or concentrated acids, the hydroxyl group can be protonated, turning it into a good leaving group (water). nih.gov This facilitates the formation of the tertiary oxetane carbocation, as discussed in section 3.3.2. While this intermediate can be trapped productively, it can also lead to ring-opening and other degradation pathways if a suitable nucleophile is not present. rsc.orgnih.gov The ring-opening of fluorinated oxetane derivatives under strongly acidic conditions (e.g., HBr in acetic acid) has been documented. nih.gov

| Condition | Stability of 3,3-Disubstituted Oxetane Ring | Notes | Reference |

| Basic (e.g., NaOH, KOtBu) | High | Ring is generally inert. | nih.govutexas.edu |

| Nucleophilic (e.g., organolithiums, Grignards) | High | Ring-opening requires elevated temperatures and/or Lewis acids. | utexas.edu |

| Mildly Acidic (pH > 1) | High | Generally stable to these conditions. | utexas.edu |

| Strongly Acidic (e.g., conc. H2SO4, HBr) | Moderate to Low | Susceptible to ring-opening, especially with a 3-hydroxyl group that can act as a leaving group upon protonation. | nih.govnih.govnih.gov |

Applications of 3 Fluoromethyl Oxetan 3 Ol and Analogous Fluorinated Oxetanes in Organic Synthesis and Medicinal Chemistry Research

Strategic Use as Versatile Building Blocks for Complex Molecule Synthesis

The strained four-membered ring of oxetanes, combined with the electronic effects of fluorination, makes 3-(fluoromethyl)oxetan-3-ol and related structures highly valuable precursors in synthetic chemistry. chemrxiv.orgresearchgate.net Their reactivity and defined three-dimensional structure allow for their incorporation into larger, more complex molecular architectures. acs.org Optimized reaction sequences have enabled the gram-scale synthesis of various small building blocks derived from fluorinated oxetanes, including amines, carboxylic acids, alcohols, and aldehydes, underscoring their versatility. chemrxiv.orgresearchgate.net

The oxetane (B1205548) ring is a key structural feature in several biologically active natural products. eurjchem.comcihanuniversity.edu.iq Consequently, synthetic oxetane building blocks are crucial for the total synthesis of these compounds and for the creation of novel analogues with potentially enhanced properties. eurjchem.com For instance, the oxetane moiety has been incorporated into indole-based analogues of compounds like OXi8006, which are investigated as inhibitors of tubulin polymerization. nih.gov In one synthetic approach, an oxetane-containing tertiary alcohol, 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol, was used as a key building block to be coupled with an indole (B1671886) nucleus. nih.gov The unique properties of the oxetane ring make it an attractive feature for modifying natural product scaffolds to improve their pharmacological profiles. cihanuniversity.edu.iq

The inherent ring strain of oxetanes facilitates their conversion into other heterocyclic systems through ring-opening or rearrangement reactions. acs.org This reactivity makes them valuable precursors for a variety of different molecular frameworks. For example, research has shown that oxetan-3-one can be converted into a range of other heterocycles. acs.org Through a base-mediated rearrangement of 3-(nitromethylene)oxetanes, isoxazoles can be formed. acs.org Furthermore, by reacting oxetan-3-one-derived N,O-, N,S-, and N,N-acetals with trimethylsilyl (B98337) cyanide (TMSCN), chemists can synthesize morpholines, thiomorpholines, and piperazines. acs.org This demonstrates the utility of the oxetane core as a synthetic intermediate for accessing a broader chemical space of heterocyclic compounds relevant to drug discovery.

Bioisosteric Applications of Fluorinated Oxetane Motifs

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. researchgate.netchemrxiv.org Fluorinated oxetanes have proven to be particularly effective bioisosteres for common chemical motifs, offering a way to modulate molecular properties while preserving or enhancing interactions with biological targets. chemrxiv.orgresearchgate.netresearchgate.net

One of the most well-documented applications of the oxetane ring is as a surrogate for the gem-dimethyl group and the carbonyl group. acs.orgchigroup.siteresearchgate.netnih.govnih.gov While gem-dimethyl groups are often used to block metabolic oxidation, they significantly increase lipophilicity. acs.org Replacing this group with a more polar oxetane ring can improve aqueous solubility and other pharmacokinetic properties. researchgate.netresearchgate.net

The oxetane moiety is also an excellent isostere for the carbonyl group due to its ability to act as a hydrogen bond acceptor. nih.govchigroup.site This replacement can enhance metabolic stability by removing the electrophilic carbonyl carbon, which is susceptible to enzymatic modification. chigroup.sitenih.gov Studies have shown that in many cases, oxetane-containing compounds exhibit lower clearance rates in human liver microsomes compared to their carbonyl or gem-dimethyl counterparts. chigroup.site The introduction of fluorine to the oxetane further refines its electronic properties, making it a more sophisticated mimic. chemrxiv.orgresearchgate.net

| Original Group | Bioisosteric Replacement | Key Advantages of Replacement | Reference |

|---|---|---|---|

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increases polarity, improves aqueous solubility, can reduce metabolic degradation. | acs.orgchigroup.siteresearchgate.net |

| Carbonyl (Ketone) | 3,3-Disubstituted Oxetane | Increases metabolic stability, maintains hydrogen bond acceptor capability, improves cell permeability in some cases. | nih.govchigroup.sitenih.gov |

The versatility of fluorinated oxetanes extends to mimicking other important pharmacophores. Notably, α,α-difluoro-oxetanes have been developed as isosteric replacements for β-lactones. news-medical.netsciencedaily.com This is achieved by conceptually replacing the carbonyl (C=O) group within the β-lactone ring with a difluoromethylene (CF2) group. news-medical.netsciencedaily.com Computational studies using electrostatic potential maps have confirmed that α,α-difluoro-oxetanes can serve as effective electronic analogues of β-lactones and other carbonyl-containing pharmacophores. news-medical.netsciencedaily.com This mimicry provides a pathway to novel therapeutics by leveraging the established biological activities of β-lactone-containing compounds while introducing the unique benefits of a fluorinated oxetane core. news-medical.net

Rational Modulation of Physicochemical Properties by Oxetane Fluorination

The introduction of fluorine into the oxetane scaffold provides a powerful tool for the rational fine-tuning of a molecule's physicochemical properties, which is critical for optimizing drug candidates. chemrxiv.orgresearchgate.netenamine.net Fluorine, being the most electronegative element, can profoundly alter properties such as acidity, lipophilicity, and metabolic stability. tandfonline.com

Fluorination has a significant impact on the acidity of nearby functional groups. chemrxiv.orgresearchgate.net The strong electron-withdrawing effect of fluorine atoms can decrease the pKa of adjacent acidic protons or the pKaH of nearby amines. tandfonline.com For example, placing an oxetane ring alpha to an amine can reduce its pKaH by approximately 2.7 units. nih.gov This modulation of basicity can be crucial for improving a drug's bioavailability by affecting its ability to permeate cell membranes. tandfonline.com

Furthermore, fluorination influences lipophilicity (LogP). While the oxetane ring itself is introduced to increase polarity compared to a gem-dimethyl group, the addition of fluoroalkyl groups such as -CHF2 and -CF3 can significantly enhance lipophilicity. chemrxiv.org This allows for a delicate balance to be struck between solubility and permeability, two critical parameters in drug design. tandfonline.com The strategic placement of fluorine on an oxetane ring offers a sophisticated method to navigate the complex interplay of properties required for a successful therapeutic agent. chemrxiv.orgenamine.net

| Property | Effect of Fluorination | Significance in Drug Design | Reference |

|---|---|---|---|

| Acidity (pKa) | Decreases pKa of nearby acidic groups and pKaH of basic groups. | Modulates ionization state at physiological pH, affecting solubility and membrane permeability. | chemrxiv.orgresearchgate.netnih.govtandfonline.com |

| Lipophilicity (LogP/LogD) | Increases lipophilicity, with CHF₂ and CF₃ groups having a significant effect. | Influences binding affinity, permeability, and metabolic stability. Allows for fine-tuning of the hydrophilic-lipophilic balance. | chemrxiv.orgtandfonline.com |

| Metabolic Stability | The strong C-F bond enhances resistance to metabolic degradation. | Increases drug half-life and reduces the formation of potentially toxic metabolites. | tandfonline.com |

Influence on Molecular Polarity and Three-Dimensionality

The introduction of an oxetane ring into a molecule inherently increases its three-dimensionality due to the sp³-hybridized nature of its carbon atoms. nih.gov This added structural complexity can improve aqueous solubility and provide access to unexplored chemical space, potentially leading to better binding interactions with biological targets. nih.gov The presence of the electronegative oxygen atom within the strained four-membered ring also imparts a significant dipole moment, making the oxetane a polar motif. acs.orgnih.govchemrxiv.org

Impact on Adjacent Basic Functionality (pKa)

One of the most well-documented and synthetically useful properties of fluorinated groups is their strong electron-withdrawing inductive effect. When a fluorinated oxetane is placed near a basic functional group, such as an amine, it can significantly lower the pKa of that group, making it less basic. mdpi.com This is a crucial strategy in drug design for several reasons. Many drug candidates contain basic amines, which are often protonated at physiological pH. While this can be beneficial for solubility, excessively high basicity can lead to off-target effects, such as hERG channel inhibition or P-glycoprotein (Pgp)-mediated efflux, which can limit a drug's efficacy and central nervous system penetration. nih.govresearchgate.net

By incorporating a fluorinated oxetane, chemists can precisely tune the basicity of a nearby amine to an optimal range. nih.govacs.org For example, in a late-stage drug optimization campaign for entospletinib, replacing an ethyl group on a piperazine (B1678402) ring with an oxetane moiety reduced the calculated pKaH from 8.0 to 6.4. nih.govacs.org This reduction in basicity doubled the drug's selectivity while maintaining metabolic stability and high solubility. nih.govacs.org This effect is consistently observed; studies show that introducing fluorine at the β or γ position to an aliphatic amine generally results in a significant drop in pKa. mdpi.comnih.gov Six of the nine oxetane-containing drugs in clinical trials as of 2024 feature an amine in the 3-position, highlighting the importance of the oxetane's ability to modulate the pKa of this crucial functional group. acs.org

Strategies for Tuning Lipophilicity

Lipophilicity, often measured as logP or logD, is a critical parameter in drug development that affects absorption, distribution, metabolism, and excretion (ADME). keyorganics.net Both excessively high and low lipophilicity can be detrimental to a drug's pharmacokinetic profile. The oxetane ring is considered a "hydrophilic hydrocarbon" mimic; it can add steric bulk similar to a gem-dimethyl group but without the associated increase in lipophilicity. nih.govnih.gov This allows for the optimization of binding affinity by filling a target's binding pocket without negatively impacting solubility or other properties. nih.govacs.org

| Compound Modification | Effect on Lipophilicity (logD) | Key Finding |

|---|---|---|

| gem-dimethyl → oxetane | Decrease | Oxetane acts as a polar surrogate, reducing lipophilicity while maintaining or increasing steric bulk. nih.govnih.gov |

| Alkyl group → Fluorinated alkyl group | Variable (Increase or Decrease) | The effect of fluorination is context-dependent and can be used to fine-tune logD values. nih.govresearchgate.net |

| tert-butyl → Trifluoromethyl oxetane | Decrease | The trifluoromethyl oxetane serves as a more polar isostere for the tert-butyl group, improving lipophilic efficiency. nih.gov |

Enhancement of Metabolic Stability for Chemical Probes

Metabolic instability is a major cause of failure in drug development. Compounds are often broken down by cytochrome P450 enzymes in the liver, typically through the oxidation of labile C-H bonds. mdpi.com Replacing these vulnerable hydrogens with fluorine atoms is a classic medicinal chemistry strategy to block metabolic hotspots. nih.gov The C-F bond is significantly stronger than a C-H bond and is not susceptible to enzymatic oxidation.

The oxetane ring itself can also confer metabolic stability. When used as a replacement for a gem-dimethyl group, the oxetane motif often blocks metabolically weak methylene (B1212753) sites. acs.org The combination of the stable oxetane ring and fluorine substitution creates a robust scaffold that is highly resistant to metabolic degradation. nih.govacs.org In one study, a trifluoromethyl oxetane-containing γ-secretase modulator demonstrated improved metabolic stability compared to its corresponding tert-butyl analog. nih.gov Similarly, the development of novel α,α-difluoro-oxetanes has been supported by metabolic stability studies, indicating their potential as valuable and durable drug scaffolds. news-medical.netsciencedaily.com This enhanced stability is crucial for developing chemical probes and drug candidates with longer half-lives and improved pharmacokinetic profiles.

Development of Novel Fluorinated Oxetane Reagents and Building Blocks

The increasing use of fluorinated oxetanes in drug discovery has driven significant innovation in synthetic chemistry to create new and diverse building blocks. acs.org The challenging synthesis of the strained four-membered ring, especially with the added complexity of fluorination, has spurred the development of advanced methods and novel reagents. nih.govchemrxiv.org

Advanced Synthesis of 3,3-Disubstituted Oxetane Building Blocks

The synthesis of 3,3-disubstituted oxetanes is of particular interest, as this substitution pattern is often the most stable and provides an ideal scaffold for creating isosteres of gem-dimethyl and carbonyl groups. nih.gov A variety of synthetic strategies have been developed, often starting from precursors like 3-oxetanone. acs.orgresearchgate.net Carreira and others have demonstrated numerous functionalizations of 3-oxetanone, including Strecker reactions, aldol-type condensations, and additions of organometallic reagents to generate a wide array of 3,3-disubstituted building blocks. acs.orgresearchgate.net

Recent breakthroughs include the development of new catalytic methods. For instance, researchers have pioneered a copper-catalyzed transformation that converts readily available epoxides into α,α-difluoro-oxetanes by selectively inserting a difluorocarbene species. news-medical.net This method provides a novel pathway to a previously hard-to-access class of fluorinated molecules. news-medical.net Other advanced protocols have enabled the preparation of over 100 examples of novel 3,3-disubstituted oxetanes, with optimizations allowing for scaling up to the kilogram level. rsc.org These robust synthetic methodologies are crucial for making these valuable building blocks readily available for medicinal chemistry programs. researchgate.net

| Synthetic Strategy | Precursor | Product | Reference |

|---|---|---|---|

| Functionalization | Oxetan-3-one | Various 3-substituted and 3,3-disubstituted oxetanes | acs.orgresearchgate.net |

| Intramolecular Williamson Etherification | Substituted 1,3-diols | 3,3-disubstituted oxetanes | acs.org |

| Copper-Catalyzed Difluorocarbene Insertion | Epoxides | α,α-difluoro-oxetanes | news-medical.net |

| Corey-Chaykovsky Epoxidation/Ring-Expansion | Trifluoromethyl ketones | Trifluoromethyl oxetanes | nih.govlookchem.com |

Exploration of Unique Reactivity in Oxetane Sulfonyl Fluorides

A significant recent development in the field is the creation and study of oxetane sulfonyl fluorides (OSFs). nih.govchemrxiv.org Sulfonyl fluorides are generally stable and are known to react with nucleophiles at the sulfur atom in a process called Sulfur-Fluoride Exchange (SuFEx). acs.orgnih.gov However, researchers discovered that 3-aryl-oxetane-3-sulfonyl fluorides exhibit unexpected reactivity. springernature.com

Under mild thermal conditions (60 °C), these OSFs undergo an unusual "defluorosulfonylation" (deFS) reaction, losing SO₂ and a fluoride (B91410) ion to generate a stable oxetane carbocation. nih.govnih.govspringernature.com This reactive intermediate can then be trapped by a wide range of nucleophiles, including primary and secondary amines, anilines, NH-azoles, and even phosphorus-based reagents. nih.govacs.org This novel transformation provides a powerful and versatile method for coupling the 3-aryl-oxetane fragment with diverse functional groups, creating novel pharmacophore motifs that were previously difficult to access. nih.govnih.gov The functional group tolerance is high, allowing for the late-stage modification of complex molecules and drug analogs. chemrxiv.orgacs.org This unique reactivity of OSFs represents a significant expansion of the synthetic toolbox for medicinal chemists working with fluorinated oxetanes. nih.gov

Emerging Research Directions and Future Challenges in Fluorinated Oxetane Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Pathways

The creation of stereochemically defined molecules is paramount in drug discovery, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. For 3-(fluoromethyl)oxetan-3-ol, the C3 carbon is a quaternary stereocenter, presenting a significant synthetic challenge. Current research is focused on developing robust methods to control this stereochemistry.

Enantioselective Approaches: One promising strategy is the asymmetric desymmetrization of prochiral 3-substituted oxetanes. This can be achieved using chiral catalysts, such as chiral Brønsted acids, which can effectively control the stereochemical outcome of ring-opening reactions. nih.govnih.govacs.org While not yet specifically demonstrated for this compound, these methods provide a conceptual framework for accessing enantioenriched products. Another approach involves the catalytic enantioselective addition of a fluoromethyl nucleophile to oxetan-3-one. This would require the development of highly selective catalysts that can differentiate between the enantiotopic faces of the ketone. Iridium-catalyzed reductive couplings have shown success in creating chiral α-stereogenic oxetanols and could potentially be adapted for this purpose. google.com

Diastereoselective Strategies: When additional stereocenters are present in the molecule or reactants, diastereoselective synthesis becomes crucial. For instance, the synthesis of highly substituted fluorinated oxetanes has been achieved through formal [2+2] cycloadditions, followed by reduction and cyclization, affording products with excellent diastereomeric ratios. acs.org The choice of reagents and reaction conditions can significantly influence the diastereoselectivity of such multi-step sequences.

Future work in this area will likely focus on the development of novel chiral catalysts, including organocatalysts and transition-metal complexes, that are specifically designed for the stereocontrolled synthesis of 3-fluoroalkyl-3-hydroxyoxetanes.

Discovery of Novel Reactivity Modes and Catalytic Systems for Oxetane (B1205548) Functionalization

The inherent ring strain of the oxetane moiety makes it susceptible to a variety of ring-opening reactions, providing a versatile platform for the synthesis of complex molecules. Research is ongoing to discover new ways to control the reactivity of the oxetane ring and to develop novel catalytic systems for its functionalization.

Ring-Opening Reactions: While polar, acid- or base-catalyzed ring-opening reactions of oxetanes are well-established, radical-based ring-opening reactions remain less explored. nih.gov Recent developments in photoredox and zirconocene (B1252598) catalysis have shown promise in achieving regioselective ring-opening of oxetanes under mild conditions. nih.gov Biocatalytic approaches, using engineered enzymes like halohydrin dehalogenases, are also emerging as a sustainable method for the enantioselective ring-opening of oxetanes. acs.org

Novel Catalytic Systems: The development of new catalytic systems is crucial for expanding the synthetic utility of fluorinated oxetanes. For example, a novel copper-catalyzed method has been developed to synthesize α,α-difluoro-oxetanes from epoxides via the insertion of a difluorocarbene species. news-medical.netsciencedaily.com This approach deviates from traditional oxetane construction methods and opens up new avenues for accessing highly fluorinated oxetanes. news-medical.netsciencedaily.com Furthermore, chiral phosphine (B1218219) oxides have been shown to be effective Lewis base catalysts for the enantioselective ring-opening of 3-substituted oxetanes. acs.org

The table below summarizes some of the emerging catalytic systems for oxetane functionalization.

| Catalytic System | Reaction Type | Key Features |

| Chiral Brønsted Acids | Asymmetric Ring-Opening | High enantioselectivity for desymmetrization. nih.govnih.govacs.org |

| Zirconocene/Photoredox | Radical Ring-Opening | Regioselective opening to more substituted alcohols. nih.gov |

| Engineered Enzymes | Biocatalytic Ring-Opening | High enantioselectivity and sustainable conditions. acs.org |

| Copper Catalysts | Difluorocarbene Insertion | Synthesis of α,α-difluoro-oxetanes from epoxides. news-medical.netsciencedaily.com |

| Chiral Phosphine Oxides | Lewis Base Catalysis | Enantioselective ring-opening with silicon tetrachloride. acs.org |

Future research will likely focus on expanding the scope of these catalytic systems and discovering new reactivity modes that are unique to fluorinated oxetanes.

Advanced Computational Chemistry for Predictive Design and Property Optimization

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions.

Predictive Design: Density Functional Theory (DFT) calculations are increasingly being used to elucidate reaction mechanisms and to predict the stereochemical outcomes of asymmetric reactions involving oxetanes. nih.gov For instance, computational studies have been instrumental in understanding the mechanism of copper-catalyzed difluorocarbene insertion into epoxides to form fluorinated oxetanes. news-medical.netsciencedaily.com Computed electrostatic potential maps can also be used to compare the electronic properties of fluorinated oxetanes with other pharmacophores, such as β-lactones and carbonyls, aiding in their design as isosteres. news-medical.netsciencedaily.comnus.edu.sg

Property Optimization: Computational methods are also being employed to predict and optimize the physicochemical properties of fluorinated oxetanes for medicinal chemistry applications. These properties include lipophilicity, metabolic stability, and hydrogen bonding capacity. By understanding how the introduction of a fluoromethyl group and a hydroxyl group on the oxetane ring influences these properties, researchers can design derivatives with improved drug-like characteristics. For example, computational studies have suggested that the trifluoromethyl oxetane moiety can serve as a more polar isostere for a tert-butyl group, leading to decreased lipophilicity and improved metabolic stability.

The synergy between computational predictions and experimental validation is expected to accelerate the discovery and development of new fluorinated oxetane-based compounds with tailored properties.

Exploration of New Derivatizations and Functional Group Transformations of this compound

The presence of a tertiary hydroxyl group in this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Reactions of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups. For instance, Brønsted acid-catalyzed alkylation of 3-aryl-oxetanols with various alcohols has been shown to be an effective method for the synthesis of oxetane ethers, which can serve as ester isosteres. This approach avoids the use of harsh basic conditions that could potentially lead to ring-opening of the oxetane. Other common transformations of the hydroxyl group include esterification, conversion to halides, and displacement with other nucleophiles.

Functional Group Interconversions: Beyond derivatization of the hydroxyl group, other functional group transformations can be envisioned. For example, if the hydroxyl group is first oxidized to a ketone, a wide range of nucleophilic addition reactions could be employed to introduce new substituents at the 3-position. The fluoromethyl group itself is generally stable, but under certain conditions, it could potentially participate in further chemical transformations.

The table below provides some examples of potential derivatizations of this compound.

| Reagent/Catalyst | Product Type | Reaction |

| Alcohol / Brønsted Acid | Ether | O-Alkylation |

| Acyl Chloride / Base | Ester | O-Acylation |

| Thionyl Chloride | Chloroalkane | Halogenation |

| Mesyl Chloride / Base | Mesylate | Sulfonylation |

The exploration of new derivatization strategies will be crucial for building libraries of this compound analogues for biological screening.

Scalable and Sustainable Synthesis Protocols for Research and Industrial Applications

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process presents numerous challenges, including cost, safety, and environmental impact. For fluorinated oxetanes, these challenges are compounded by the often-hazardous reagents and demanding reaction conditions required for their synthesis.

Scalable Synthesis: The development of scalable synthetic routes to this compound and related compounds is a key area of research. This involves optimizing reaction conditions to maximize yield and purity while minimizing the use of expensive or hazardous reagents. For example, gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols has been reported as a practical and efficient method. nih.gov While not yet applied to fluorinated derivatives, this approach highlights the potential for developing more streamlined and scalable syntheses. Companies specializing in fine chemicals are actively involved in process R&D and commercial scale-up of fluorinated intermediates for the pharmaceutical and agrochemical industries. agcchem.com

Sustainable Protocols: There is a growing emphasis on developing "green" and sustainable synthetic methods in the chemical industry. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic rather than stoichiometric reagents. Biocatalytic methods, such as the use of engineered enzymes for the synthesis and ring-opening of oxetanes, offer a promising avenue for sustainable production. researchgate.netresearchgate.net Photoinduced reactions, which utilize light as a clean energy source, are also being explored for the synthesis of oxetanes. acs.org

Future efforts in this area will focus on developing continuous flow processes, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. The development of robust and recyclable catalysts will also be a key factor in improving the sustainability of fluorinated oxetane synthesis.

Deeper Elucidation of Structure-Property Relationships in Complex Biological Systems

The incorporation of fluorinated oxetanes into biologically active molecules can have a profound impact on their physicochemical and pharmacological properties. A deeper understanding of these structure-property relationships is essential for the rational design of new drugs.

Influence on Physicochemical Properties: The oxetane ring is a small, polar, and three-dimensional motif that can significantly influence a molecule's properties. nih.govacs.org It can act as a hydrogen bond acceptor and can alter the conformation of adjacent functionalities. nih.govacs.org The introduction of a fluoromethyl group further modulates these properties, often leading to increased metabolic stability and altered lipophilicity. researchgate.net For example, the replacement of a gem-dimethyl group with an oxetane ring has been shown to dramatically increase aqueous solubility and reduce metabolic degradation in many cases. nih.gov

Impact on Biological Activity: The unique structural and electronic properties of fluorinated oxetanes can lead to improved interactions with biological targets. The oxetane moiety can act as a bioisostere for other common functional groups, such as carbonyls and gem-dimethyl groups, while offering improved metabolic stability. nih.govacs.org The fluoromethyl group can also participate in favorable interactions with protein targets and can block sites of metabolic oxidation. researchgate.net A recent study on oxetane-containing quinoline (B57606) derivatives demonstrated significant antimycobacterial activity, highlighting the potential of this scaffold in developing new therapeutic agents. nih.gov

The table below summarizes the potential effects of incorporating a this compound moiety into a molecule.

| Property | Potential Effect | Rationale |

| Aqueous Solubility | Increase | Polarity of the oxetane ring and hydroxyl group. nih.gov |

| Lipophilicity (LogD) | Modulation | Can be fine-tuned based on the overall structure. nih.govacs.org |

| Metabolic Stability | Increase | Fluorine can block metabolic sites; oxetane ring can be more stable than other groups. nih.govresearchgate.net |

| Hydrogen Bonding | Acceptor | Oxygen atom of the oxetane ring. nih.govacs.org |

| Conformation | Constrained | The rigid oxetane ring can lock the conformation of the molecule. acs.org |

| Biological Activity | Enhancement | Unique interactions with biological targets and improved pharmacokinetic properties. nih.gov |

Future research will involve the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in various biological assays to establish clear structure-activity relationships (SAR). This will provide valuable insights for the design of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(fluoromethyl)oxetan-3-ol?

- Methodological Answer : A primary route involves nucleophilic addition to oxetan-3-one derivatives. For example, fluoromethyl Grignard or organolithium reagents can react with oxetan-3-one under anhydrous conditions at low temperatures (e.g., –78°C in THF). Acidic workup (e.g., HCl) yields the target compound. Reaction optimization may include solvent screening (polar aprotic vs. ethers) and controlled reagent addition to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically required .

Q. How does this compound serve as a bioisostere for carboxylic acids in drug design?

- Methodological Answer : This compound mimics the steric and electronic profile of carboxylic acids while offering improved pharmacokinetic properties. Key evaluations include:

-

pKa determination : Potentiometric titration reveals a pKa of 8.5–9.2 (vs. ~4.5 for carboxylic acids), reducing ionization at physiological pH.

-

Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) demonstrates enhanced blood-brain barrier penetration (logP ~0.8–1.2 vs. –0.2–0.3 for COOH).

-

Structural validation : X-ray crystallography or NMR-based conformational analysis confirms spatial overlap with carboxylic acid moieties .

Table 1 : Comparative physicochemical properties

Property This compound Carboxylic Acid pKa 8.5–9.2 ~4.5 logP 0.8–1.2 –0.2–0.3 PAMPA Permeability High Low

Advanced Research Questions

Q. How can researchers address low yields in fluoromethylation reactions during synthesis?

- Methodological Answer : Key strategies include:

- Reagent optimization : Use fluoromethyl lithium (CH₂FLi) with strict temperature control (–78°C) to reduce decomposition.

- Catalytic additives : Screen transition metals (e.g., CuI) to facilitate C–F bond activation.

- In-situ monitoring : Employ FTIR or ¹⁹F NMR to track intermediate formation and adjust reaction kinetics.

- Solvent effects : Compare ethereal solvents (THF) with DMF for stabilizing reactive intermediates .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G* to model transition states and calculate activation barriers for SN2 pathways.

- Fukui indices : Identify electrophilic sites (C3 position) prone to nucleophilic attack.

- LUMO mapping : Compare orbital energies with thietane analogs to assess ring strain effects on reactivity .

Q. How to resolve contradictions in bioisosteric efficacy across different biological assays?

- Methodological Answer :

- Comparative inhibition assays : Synthesize ibuprofen analogs with this compound substitutions and measure COX-1/COX-2 inhibition (IC₅₀) via ELISA.

- Structural analysis : Perform X-ray crystallography of ligand-protein complexes to evaluate binding mode deviations from carboxylic acid counterparts.

- Microenvironmental factors : Test bioisostere performance under varying pH (5.0–7.4) to assess protonation-dependent activity .

Q. What strategies improve the stability of this compound in aqueous formulations?

- Methodological Answer :

- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose, mannitol) to prevent hydrolysis.

- pH optimization : Buffer solutions (pH 6.5–7.0) minimize acid-catalyzed degradation.

- Accelerated stability testing : Use HPLC-UV to monitor degradation products under stress conditions (40°C/75% RH for 4 weeks) .

Key Notes for Experimental Design

- Synthesis : Prioritize inert atmospheres (N₂/Ar) and moisture-free conditions for fluoromethylation steps.

- Analytical Validation : Use LC-MS (ESI+) for purity assessment and ¹H/¹³C/¹⁹F NMR for structural confirmation.

- Biological Testing : Include positive controls (carboxylic acid analogs) and negative controls (scrambled scaffolds) in all assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.